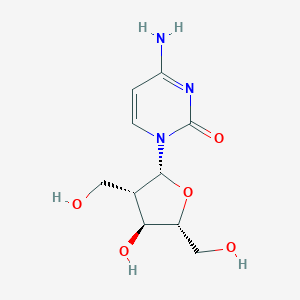
1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine (ara-C) is a nucleoside analog that has been extensively studied for its antineoplastic properties. It was first synthesized in the 1950s and has since been used in the treatment of various types of cancer, including leukemia and lymphoma.
Mecanismo De Acción
Ara-C is a nucleoside analog that is incorporated into the DNA of cancer cells. Once incorporated, it inhibits DNA synthesis by causing chain termination. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ara-C has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis, induce apoptosis, and cause cell cycle arrest in cancer cells. It has also been shown to have immunomodulatory effects, which may contribute to its antineoplastic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ara-C has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying DNA synthesis and apoptosis in cancer cells. One limitation is that it can be toxic to normal cells, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine. One area of interest is the development of new analogs that may have improved efficacy and reduced toxicity. Another area of interest is the development of new drug delivery systems that may improve the pharmacokinetics of 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine. Additionally, there is ongoing research on the use of 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine in combination with other drugs for the treatment of cancer.
Métodos De Síntesis
Ara-C can be synthesized through a multi-step process that involves the conversion of D-ribose to 2-deoxy-D-ribose, which is then coupled with cytosine to form 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine. The synthesis of 1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Ara-C has been extensively studied for its antineoplastic properties. It works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has been used in the treatment of various types of cancer, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
Propiedades
Número CAS |
152502-86-8 |
|---|---|
Nombre del producto |
1-(2-Deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine |
Fórmula molecular |
C10H15N3O5 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S,4S,5R)-4-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c11-7-1-2-13(10(17)12-7)9-5(3-14)8(16)6(4-15)18-9/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6+,8-,9+/m0/s1 |
Clave InChI |
RMMRBGNPGXLXQC-JWIUVKOKSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)CO |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)CO |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)CO |
Sinónimos |
1-(2-deoxy-2-C-hydroxymethylarabinofuranosyl)cytosine 1-(dCHMeAra)cytosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



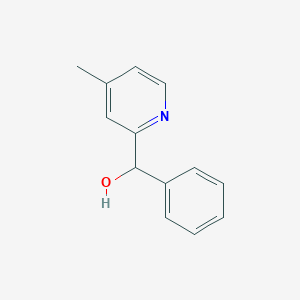
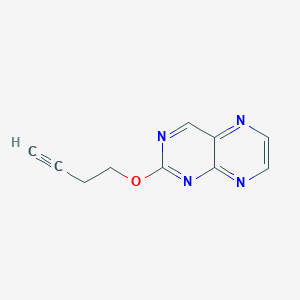
![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
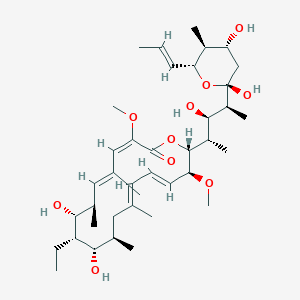
![(3E)-3-[ethoxy(hydroxy)methylidene]pyridine-2,6-dione](/img/structure/B232502.png)
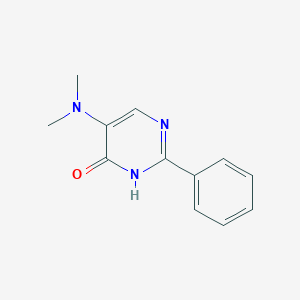

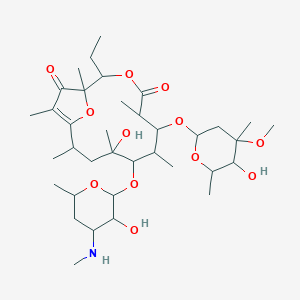
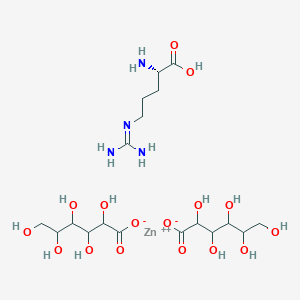
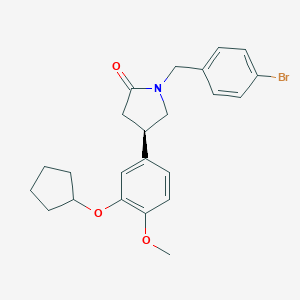

![[(4aS,5R,6S,8aR)-5-[(E)-5-(6-amino-9-methyl-7,8-dihydropurin-7-ium-7-yl)-3-methylpent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B232559.png)
